2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-
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Overview
Description
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features two benzodioxole rings connected through a spiro carbon, with four tert-butyl groups attached at specific positions. The presence of these bulky tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide . This reaction proceeds under specific conditions, leading to the formation of the desired spiro compound. The reaction mechanism involves the formation of a spirocyclic intermediate, which is then stabilized by the bulky tert-butyl groups.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of tert-butyl groups can influence substitution reactions, often requiring specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzodioxole compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows for unique electronic interactions, which can influence its reactivity and binding properties. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound features a spiro center and is used in similar applications, particularly in materials science.
1,3,2-Dioxaborole, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis: Another spirocyclic compound with unique electronic properties.
Uniqueness
What sets 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- apart is its specific combination of benzodioxole rings and tert-butyl groups. This combination provides unique steric and electronic properties, making it particularly useful in specialized applications in chemistry, biology, and materials science.
Properties
CAS No. |
93378-31-5 |
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Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4,4',7,7'-tetratert-butyl-2,2'-spirobi[1,3-benzodioxole] |
InChI |
InChI=1S/C29H40O4/c1-25(2,3)17-13-14-18(26(4,5)6)22-21(17)30-29(31-22)32-23-19(27(7,8)9)15-16-20(24(23)33-29)28(10,11)12/h13-16H,1-12H3 |
InChI Key |
FCLCDPKMFPYZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC3(O2)OC4=C(C=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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